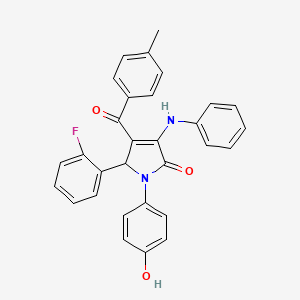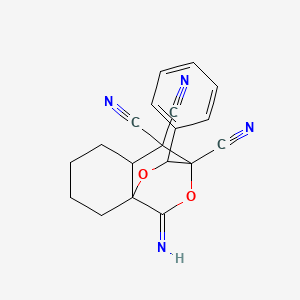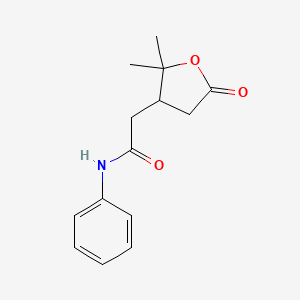![molecular formula C26H26N6O2S B14943886 N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B14943886.png)
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a pyridine ring, an adamantane moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves multiple steps, starting with the preparation of the pyridine derivative. The condensation of propionaldehyde with cyanothioacetamide gives 6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione . This intermediate is then further reacted with other reagents to introduce the adamantane and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol.
Aplicaciones Científicas De Investigación
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N1-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives and adamantane-containing molecules. Examples include:
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- 4-alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones
Uniqueness
N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is unique due to its combination of a pyridine ring with an adamantane moiety, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C26H26N6O2S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[3-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H26N6O2S/c27-12-18-7-19(13-28)24(32-23(18)29)35-14-22(33)30-20-2-1-3-21(8-20)31-25(34)26-9-15-4-16(10-26)6-17(5-15)11-26/h1-3,7-8,15-17H,4-6,9-11,14H2,(H2,29,32)(H,30,33)(H,31,34) |
Clave InChI |
UFBJAENQXUYBPV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=C(C=C(C(=N5)N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)

![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)


![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
![4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B14943870.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
